4-Hydroxy-8-methyl-3-nitroquinoline
Overview
Description
4-Hydroxy-8-methyl-3-nitroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a hydroxyl group at the 4th position, a methyl group at the 8th position, and a nitro group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-methyl-3-nitroquinoline typically involves the nitration of 4-Hydroxy-8-methylquinoline. This can be achieved by treating 4-Hydroxy-8-methylquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the 3-nitro derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as the methylation of quinoline, followed by hydroxylation and nitration. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-8-methyl-3-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-Oxo-8-methyl-3-nitroquinoline.
Reduction: 4-Hydroxy-8-methyl-3-aminoquinoline.
Substitution: Various alkyl or acyl derivatives depending on the substituent used.
Scientific Research Applications
4-Hydroxy-8-methyl-3-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying enzyme activities and interactions with biological macromolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 4-Hydroxy-8-methyl-3-nitroquinoline is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Hydroxyquinoline: Lacks the methyl and nitro groups, resulting in different biological activities.
8-Methylquinoline: Lacks the hydroxyl and nitro groups, affecting its reactivity and applications.
3-Nitroquinoline: Lacks the hydroxyl and methyl groups, leading to variations in its chemical behavior and biological effects.
Uniqueness: 4-Hydroxy-8-methyl-3-nitroquinoline is unique due to the combined presence of hydroxyl, methyl, and nitro groups on the quinoline ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
8-methyl-3-nitro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-3-2-4-7-9(6)11-5-8(10(7)13)12(14)15/h2-5H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRFLACAYRMCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650724 | |
Record name | 8-Methyl-3-nitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866472-97-1 | |
Record name | 8-Methyl-3-nitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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